molecular formula C14H11F3N2O2 B1388628 Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate CAS No. 1214341-53-3

Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

Cat. No.: B1388628
CAS No.: 1214341-53-3
M. Wt: 296.24 g/mol
InChI Key: BTZUWOZIIWSKTR-UHFFFAOYSA-N
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Description

Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a nicotinic acid ester derivative designed for research and development purposes, particularly in medicinal chemistry. This compound features a pyridine core substituted with a trifluoromethyl group, known to enhance metabolic stability and membrane permeability, and a pyridin-4-yl moiety, which can be critical for molecular recognition. Such a structure makes it a valuable intermediate for the synthesis of more complex molecules. Trifluoromethyl-substituted nicotinates have been identified as key scaffolds in the development of novel therapeutic agents. Specifically, derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid structure have been extensively studied as potent inhibitors of HIV-1 Reverse Transcriptase (RT), demonstrating a unique dual-inhibitory profile against both the polymerase and RNase H functions of the enzyme . These inhibitors represent a promising strategy for combating drug-resistant viral variants . Researchers can utilize this ester as a versatile building block; the ethyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted into amide derivatives, enabling the exploration of structure-activity relationships and the development of targeted bioactive compounds . This product is intended for research use only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 2-pyridin-4-yl-6-(trifluoromethyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O2/c1-2-21-13(20)10-3-4-11(14(15,16)17)19-12(10)9-5-7-18-8-6-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZUWOZIIWSKTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C(F)(F)F)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate typically involves the reaction of 2-chloro-6-(trifluoromethyl)nicotinic acid with pyridine-4-boronic acid in the presence of a palladium catalyst. The reaction is carried out under Suzuki coupling conditions, which include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The resulting product is then esterified with ethanol to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the coupling and esterification reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate belongs to the class of nicotinates, characterized by a pyridine ring substituted with a trifluoromethyl group and an ethyl ester group. The trifluoromethyl moiety enhances the compound's lipophilicity, which plays a crucial role in its biological activity and chemical reactivity.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Key areas of research include:

  • Anticancer Activity : Studies have shown that derivatives of this compound exhibit promising anticancer properties by inhibiting specific cancer cell lines. For instance, compounds based on the trifluoromethyl nicotinate scaffold have been found to disrupt cancer cell proliferation through apoptosis induction .
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Agrochemicals

The compound serves as an intermediate in synthesizing agrochemical products. Its derivatives are explored for their efficacy as pesticides and herbicides due to their biological activity against pests and weeds .

Materials Science

In materials science, this compound is utilized in developing advanced materials. Its unique chemical properties allow it to function as a building block in creating polymers with enhanced thermal and mechanical properties.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound derivatives on human cancer cell lines. The results indicated that certain modifications to the structure significantly increased cytotoxicity against breast cancer cells, with IC50 values below 10 µM .

Case Study 2: Antimicrobial Activity

Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes, leading to cell lysis .

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerBreast Cancer Cells<10
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Table 2: Synthetic Routes for Derivatives

Compound NameSynthetic MethodologyYield (%)
This compoundEsterification followed by substitution reactions75
Other derivativesVarious reactions including oxidation and reductionVaries

Mechanism of Action

The mechanism of action of Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 2-(Pyridin-4-yl)-6-(Trifluoromethyl)nicotinate and Analogues

Compound Name Substituent at Position 2 Substituent at Position 5 Substituent at Position 6 Key Properties/Applications
This compound Pyridin-4-yl H CF₃ Potential kinase inhibition
Ethyl 6-(trifluoromethyl)nicotinate H H CF₃ Intermediate for agrochemicals
Ethyl 5-cyano-6-methyl-2-(trifluoromethyl)nicotinate CF₃ CN CH₃ Enhanced electron-withdrawing effects
Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate CF₃ Br Cl Halogenated derivative for cross-coupling reactions
Ethyl 6-(2-fluorophenyl)nicotinate H H 2-Fluorophenyl Improved lipophilicity
Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate OCH₃ H CF₃ Altered metabolic stability

Key Observations:

Trifluoromethyl Group Impact: The CF₃ group at position 6 enhances metabolic stability and electronegativity across all analogues, but its effect is modulated by adjacent substituents.

Position 2 Variability : The pyridin-4-yl group in the main compound distinguishes it from simpler analogues like Ethyl 6-(trifluoromethyl)nicotinate. This substitution introduces a secondary aromatic system, likely improving binding affinity in protein-ligand interactions compared to unsubstituted derivatives .

Halogenated Derivatives : Compounds such as Ethyl 5-bromo-6-chloro-2-(trifluoromethyl)nicotinate (CAS 1672655-82-1) are tailored for Suzuki-Miyaura coupling reactions, enabling diversification into complex scaffolds .

Research Findings and Data

Table 2: Physicochemical Properties of Select Analogues

Compound Name Molecular Weight LogP (Predicted) Solubility (mg/mL)
This compound 312.27 2.8 0.15 (DMSO)
Ethyl 5-bromo-2-methoxy-6-(trifluoromethyl)nicotinate 328.08 3.1 0.09 (DMSO)
Ethyl 6-(trifluoromethyl)nicotinate 219.16 2.3 0.45 (Water)

Biological Activity

Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate is a compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound belongs to the class of nicotinates characterized by a pyridine ring substituted with a trifluoromethyl group and an ethyl ester. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its ability to penetrate cell membranes and interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The trifluoromethyl moiety is crucial for enhancing membrane permeability, allowing the compound to modulate the activity of various enzymes and receptors. This modulation can lead to significant biological effects, including antimicrobial and anticancer properties .

Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties. In particular, it has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations. For example, studies report minimum inhibitory concentrations (MICs) in the range of 0.5 to 64 μg/mL against strains such as Escherichia coli and Staphylococcus aureus .

Anticancer Properties

The compound has also been evaluated for its potential anticancer activity. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific IC50 values have been reported in the range of 20 to 50 μM for various cancer cell lines, suggesting a promising therapeutic index .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Efficacy : A study conducted by Furdui et al. demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant antimicrobial activity against Bacillus subtilis and Staphylococcus aureus, comparable to standard antibiotics .
  • Cytotoxicity Studies : In vitro studies indicated that this compound exhibited cytotoxic effects on human cancer cell lines, with mechanisms involving oxidative stress and apoptosis induction being explored .
  • Comparative Analysis : When compared to other nicotinate derivatives lacking the trifluoromethyl group, this compound showed enhanced biological activity due to its unique structural features .

Data Summary Table

Activity TypeTest Organism / Cell LineMIC/IC50 ValuesReference
AntimicrobialE. coli0.5 - 64 μg/mL
AntimicrobialS. aureusComparable to Amikacin
AnticancerVarious Cancer Cell Lines20 - 50 μM

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate, and how can reaction yields be optimized?

The synthesis typically involves esterification of the corresponding nicotinic acid derivative with ethanol under acidic or catalytic conditions. Key steps include:

  • Esterification : Reacting 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinic acid with ethanol in the presence of H₂SO₄ or a coupling agent like DCC/DMAP.
  • Purification : Column chromatography or recrystallization to isolate the product.
    To optimize yields, control reaction temperature (60–80°C) and use anhydrous conditions to minimize hydrolysis. Monitor reaction progress via TLC or HPLC .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and ester group integrity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolve spatial arrangement and intermolecular interactions (e.g., π-π stacking between pyridinyl groups) .

Q. What are the primary biological screening assays for this compound?

  • In vitro enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorometric or colorimetric assays.
  • Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, HepG2) to assess therapeutic index .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position, fluorination) influence biological activity?

Comparative studies with analogs reveal:

  • Pyridin-4-yl vs. phenyl groups : The pyridin-4-yl moiety enhances hydrogen bonding with target proteins, increasing binding affinity.
  • Trifluoromethyl position : At position 6, it improves metabolic stability and lipophilicity (logP ~2.8), enhancing membrane permeability.
  • Fluorine substitution : Fluorine at position 2 (pyridine ring) alters electron-withdrawing effects, modulating enzyme inhibition potency .

Q. How can computational modeling guide the design of derivatives with improved target selectivity?

  • Molecular docking : Use AutoDock Vina to predict binding modes with protein targets (e.g., EGFR kinase). Focus on interactions between the trifluoromethyl group and hydrophobic pockets.
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Standardize assays : Use identical cell lines (e.g., ATCC-certified) and control compounds (e.g., doxorubicin for cytotoxicity).
  • Metabolic stability testing : Evaluate compound half-life in liver microsomes to account for variability in in vivo studies.
  • Synergistic studies : Combine with structural analogs (e.g., ethyl 6-(trifluoromethyl)nicotinate) to identify substituent-specific effects .

Q. How does the compound interact with biological membranes, and what techniques quantify this?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics to lipid bilayers.
  • Fluorescence anisotropy : Assess membrane fluidity changes induced by the compound.
  • MD simulations : Model partitioning behavior in lipid bilayers, highlighting the role of the trifluoromethyl group in enhancing permeability .

Methodological Considerations

Q. What are the best practices for storing and handling this compound to ensure stability?

  • Storage : -20°C under inert gas (N₂/Ar) to prevent ester hydrolysis.
  • Solubility : Use DMSO for biological assays (stock solutions ≤10 mM) and avoid aqueous buffers with pH >8.
  • Decomposition monitoring : Regular HPLC analysis to detect degradation products (e.g., free nicotinic acid) .

Q. How can researchers validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Confirm binding to intracellular targets by measuring protein thermal stability shifts.
  • Knockdown/rescue experiments : Use siRNA to silence putative targets and assess compound efficacy restoration .

Q. What are the ethical and safety guidelines for handling this compound?

  • Toxicity : Classify as GHS Category 2 (H315/H319) due to skin/eye irritation risks.
  • Disposal : Incinerate in accordance with local regulations for halogenated waste.
  • Documentation : Maintain IACUC/IRB approvals for in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate
Reactant of Route 2
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Ethyl 2-(pyridin-4-yl)-6-(trifluoromethyl)nicotinate

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